3-Chloro-N-(4-fluorobenzyl)benzamide

Description

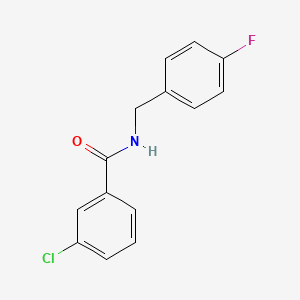

3-Chloro-N-(4-fluorobenzyl)benzamide (CAS: 550300-20-4) is a benzamide derivative characterized by a 3-chlorophenyl group attached to a benzamide core, with a 4-fluorobenzyl substituent on the nitrogen atom. This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of gastroprokinetic agents and other bioactive molecules . Its structure combines halogenated aromatic rings (chlorine and fluorine), which are known to influence electronic properties, solubility, and receptor-binding interactions.

Properties

Molecular Formula |

C14H11ClFNO |

|---|---|

Molecular Weight |

263.69 g/mol |

IUPAC Name |

3-chloro-N-[(4-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C14H11ClFNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

IMWQBKRPGUNBOI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Halogen Substitution Patterns

a) Chlorine Positional Isomers

- 4-Chloro-N-(3-chlorophenyl)benzamide (CAS: Not specified): This analogue replaces the 4-fluorobenzyl group with a 3-chlorophenylamine moiety. The dual chlorine substitution enhances lipophilicity but reduces polarity compared to the fluorinated parent compound. Crystallographic studies reveal a planar geometry stabilized by C–H···O and π–π interactions .

- 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide (CAS: 313646-83-2): Incorporates a bulky dioxoisoindolylbutyl group, which may hinder membrane permeability but improve thermal stability due to extended π-conjugation .

b) Fluorine vs. Other Halogens

- 3-Chloro-N-(2-fluorophenyl)benzamide (Polymorphs IA/IB): The ortho-fluorine substitution induces polymorphism, with Form IB exhibiting distinct packing via C–H···F and C–Cl···π interactions. This contrasts with the para-fluorine in 3-Chloro-N-(4-fluorobenzyl)benzamide, which allows for more linear molecular stacking .

Functional Group Modifications

a) Carbamothioyl and Metal Complexes

- 3-Chloro-N-(diethylcarbamothioyl)benzamide : The carbamothioyl (–N–C(=S)–) group enables coordination to metals like nickel(II), forming square planar complexes with distorted geometries. Such derivatives are studied for catalytic or antimicrobial applications .

b) Hydroxamic Acid Derivatives

- 3-(2-Chloro-4-phenylbenzamido)-4-chloro-N-hydroxybenzamide: The hydroxamic acid (–NHOH) group introduces chelating properties, making it relevant for metalloenzyme inhibition (e.g., histone deacetylases). This contrasts with the non-chelating amide in the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.